(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications. The compound’s structure includes a cyclopropane ring substituted with ethoxycarbonyl and carboxylic acid groups, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of catalytic asymmetric synthesis is also explored to ensure the production of the desired enantiomer with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethoxycarbonyl and carboxylic acid groups also play roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-1,2-cyclohexanedicarboxylic acid: Another cyclohexane derivative with two carboxylic acid groups.
Uniqueness
(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in synthetic chemistry, offering distinct reactivity compared to its cyclohexane counterparts.
Properties
IUPAC Name |
(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(11)8(2)4-5(8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBOKGUAZNIHBG-XRGYYRRGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H]1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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